molecular formula C11H13BrN4O2 B13102590 tert-butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine-1-carboxylate CAS No. 1131041-61-6

tert-butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine-1-carboxylate

Cat. No.: B13102590
CAS No.: 1131041-61-6
M. Wt: 313.15 g/mol
InChI Key: WSEIUXNUPXXGHL-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine-1-carboxylate: is a heterocyclic compound that belongs to the pyrazolopyrazine family. This compound is characterized by its unique structure, which includes a tert-butyl ester group, a bromine atom, and a methyl group attached to the pyrazolopyrazine core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine-1-carboxylate typically involves the following steps:

    Formation of the Pyrazolopyrazine Core: The pyrazolopyrazine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazines and diketones.

    Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and suitable activating agents like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present and the reagents used.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and bases like triethylamine (TEA).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes and other biological pathways.

    Biological Studies: The compound is studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and cellular pathways.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting downstream signaling pathways. For example, it may inhibit kinase enzymes by competing with ATP binding, leading to reduced phosphorylation of target proteins and altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
  • tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
  • tert-Butyl 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

Uniqueness

tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 3-position and the bromine atom at the 5-position, along with the tert-butyl ester group, makes it a versatile intermediate for the synthesis of various bioactive compounds.

Properties

CAS No.

1131041-61-6

Molecular Formula

C11H13BrN4O2

Molecular Weight

313.15 g/mol

IUPAC Name

tert-butyl 5-bromo-3-methylpyrazolo[3,4-b]pyrazine-1-carboxylate

InChI

InChI=1S/C11H13BrN4O2/c1-6-8-9(13-5-7(12)14-8)16(15-6)10(17)18-11(2,3)4/h5H,1-4H3

InChI Key

WSEIUXNUPXXGHL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=NC=C(N=C12)Br)C(=O)OC(C)(C)C

Origin of Product

United States

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